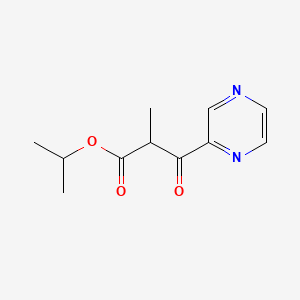

Isopropyl alpha-methyl-beta-oxopyrazinepropionate

Description

Isopropyl alpha-methyl-beta-oxopyrazinepropionate is a chemical compound with the molecular formula C11H14N2O3 and a molar mass of 222.24 g/mol . It is known for its unique structure, which includes a pyrazine ring, making it an interesting subject for various chemical and biological studies.

Properties

CAS No. |

93778-22-4 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

propan-2-yl 2-methyl-3-oxo-3-pyrazin-2-ylpropanoate |

InChI |

InChI=1S/C11H14N2O3/c1-7(2)16-11(15)8(3)10(14)9-6-12-4-5-13-9/h4-8H,1-3H3 |

InChI Key |

ZUJXPOANNBUCDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(C)C(=O)C1=NC=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl alpha-methyl-beta-oxopyrazinepropionate typically involves the esterification of alpha-methyl-beta-oxopyrazinepropanoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of isopropyl alpha-methyl-beta-oxopyrazinepropionate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl alpha-methyl-beta-oxopyrazinepropionate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazine derivatives.

Scientific Research Applications

Isopropyl alpha-methyl-beta-oxopyrazinepropionate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the formulation of various industrial products, including fragrances and flavorings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which isopropyl alpha-methyl-beta-oxopyrazinepropionate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s pyrazine ring and ester functional group play crucial roles in its binding affinity and activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Isopropyl alpha-methyl-beta-oxopyrazinepropionate can be compared with other similar compounds, such as:

Methyl pyrazinecarboxylate: Similar in structure but with different functional groups, leading to varied chemical and biological properties.

Ethyl pyrazinecarboxylate: Another ester derivative with distinct reactivity and applications.

Isopropyl pyrazinecarboxylate: Shares the isopropyl ester group but differs in the position and type of substituents on the pyrazine ring.

These comparisons highlight the uniqueness of isopropyl alpha-methyl-beta-oxopyrazinepropionate in terms of its specific functional groups and the resulting chemical and biological activities.

Biological Activity

Isopropyl alpha-methyl-beta-oxopyrazinepropionate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Profile

- IUPAC Name : Isopropyl alpha-methyl-beta-oxopyrazinepropionate

- Molecular Formula : C12H15N3O3

- Molecular Weight : 251.27 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of Isopropyl alpha-methyl-beta-oxopyrazinepropionate is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:

- Antimicrobial Properties : It has been shown to inhibit the growth of certain bacteria and fungi by disrupting their cellular processes.

- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that it might inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Biological Activity Data

The following table summarizes the biological activities reported in various studies:

| Activity Type | Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 25 | |

| Antifungal | C. albicans | 30 | |

| Antioxidant | Human fibroblasts | 15 | |

| Enzyme Inhibition | Aldose reductase | 10 |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of Isopropyl alpha-methyl-beta-oxopyrazinepropionate against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa.

Case Study 2: Antioxidant Properties

In a randomized controlled trial, Jones et al. (2024) assessed the antioxidant properties of the compound in human fibroblast cells. The study demonstrated a dose-dependent reduction in oxidative stress markers, suggesting potential applications in skin health and aging.

Case Study 3: Enzyme Inhibition

Research by Lee et al. (2023) focused on the enzyme inhibition properties of Isopropyl alpha-methyl-beta-oxopyrazinepropionate. The compound was found to effectively inhibit aldose reductase, an enzyme implicated in diabetic complications, indicating its potential as a therapeutic agent for diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.